molecular formula C9H7ClO3 B1410943 (3-Methoxyphenyl)glyoxyloyl chloride CAS No. 1582811-50-4

(3-Methoxyphenyl)glyoxyloyl chloride

Cat. No.: B1410943
CAS No.: 1582811-50-4
M. Wt: 198.6 g/mol
InChI Key: YAAZJFLYJIASPW-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)glyoxyloyl chloride is a reactive acyl chloride derivative featuring a 3-methoxyphenyl group attached to a glyoxyloyl chloride moiety (structure: 3-MeO-C₆H₄-C(O)-COCl). This compound is primarily utilized in organic synthesis as an electrophilic agent for introducing the glyoxyloyl group into target molecules, such as in the preparation of ketones, amides, or esters. Its reactivity stems from the electron-withdrawing carbonyl and chloride groups, which enhance its susceptibility to nucleophilic attack.

Properties

CAS No.

1582811-50-4

Molecular Formula

C9H7ClO3

Molecular Weight

198.6 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetyl chloride

InChI

InChI=1S/C9H7ClO3/c1-13-7-4-2-3-6(5-7)8(11)9(10)12/h2-5H,1H3

InChI Key

YAAZJFLYJIASPW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)C(=O)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Methoxyphenyl)glyoxyloyl chloride with structurally analogous compounds from the 3-methoxyphenyl family, highlighting molecular properties, reactivity, and applications. Data are sourced from unless otherwise stated.

Compound Molecular Formula CAS No. Molecular Weight Physical Properties Purity Key Functional Group Applications
This compound C₉H₇ClO₃ (inferred) N/A ~198.6 (calculated) N/A N/A Glyoxyloyl chloride (COCl) Acylation reactions, pharmaceutical intermediates
3-Methoxyphenyl isocyanate C₈H₇NO₂ 37830-88-3 149.15 Boiling point: 76–78°C (0.5 mmHg) 97% Isocyanate (–NCO) Polymer synthesis, urethane production
5-(3-Methoxyphenyl)-2-furoic acid C₁₂H₁₀O₄ 119719-70-5 218.21 Melting point: 179–182°C 98% Carboxylic acid (–COOH) Medicinal chemistry, ligand design
4-Methoxyphenylhydrazine hydrochloride C₇H₁₁ClN₂O 637-60-5 174.63 Melting point: 213–215°C N/A Hydrazine (–NHNH₂·HCl) Synthesis of heterocycles, dyes
2-(3-Methoxyphenyl)ethylamine C₉H₁₃NO 2039-67-0 151.21 Boiling point: 132–134°C (14 mmHg) 97% Primary amine (–NH₂) Bioactive molecule synthesis

Key Observations:

  • Reactivity Differences :

    • The glyoxyloyl chloride group in the target compound is significantly more electrophilic than the isocyanate group in 3-methoxyphenyl isocyanate, making it preferable for acylations. In contrast, the isocyanate’s –NCO group is pivotal in forming urea or urethane linkages .
    • Compared to 5-(3-Methoxyphenyl)-2-furoic acid, which has a carboxylic acid group, the glyoxyloyl chloride exhibits higher reactivity toward nucleophiles (e.g., alcohols, amines) due to the labile chloride leaving group.
  • Thermal Stability :

    • The high melting point of 5-(3-Methoxyphenyl)-2-furoic acid (179–182°C) suggests greater crystalline stability compared to liquid-phase compounds like 3-methoxyphenyl isocyanate. This stability is attributed to strong hydrogen bonding in the carboxylic acid group.
  • Synthetic Utility :

    • 4-Methoxyphenylhydrazine hydrochloride’s hydrazine group enables condensation reactions (e.g., Fischer indole synthesis), whereas the glyoxyloyl chloride’s dual carbonyl groups facilitate ketone or α-ketoamide formations.

Limitations in Current Evidence:

The provided evidence lacks direct data on this compound. However, extrapolation from analogous compounds suggests its utility in high-value acylations, particularly where steric hindrance from the 3-methoxy group moderates reactivity.

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